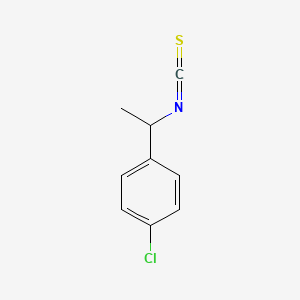

1-Chloro-4-(1-isothiocyanatoethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1-isothiocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Starting Material Considerations

The foundation for the synthesis of 1-Chloro-4-(1-isothiocyanatoethyl)benzene lies in the preparation of appropriately substituted benzene (B151609) derivatives. These precursors must contain the chloro and ethyl substituents in the desired para orientation.

Synthesis of Chloroethylbenzene Derivatives

A primary precursor for the target molecule is a chloroethylbenzene derivative, which can be synthesized through various methods. One of the most common approaches is the Friedel-Crafts acylation of chlorobenzene (B131634). In this reaction, chlorobenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) youtube.comvedantu.comdoubtnut.com. The chlorine atom on the benzene ring is an ortho, para-directing group, leading to a mixture of ortho and para isomers. vedantu.com Due to steric hindrance at the ortho position, the para-substituted product, 4-chloroacetophenone, is typically the major product. vedantu.comdoubtnut.com

The general reaction is as follows: C₆H₅Cl + CH₃COCl --(AlCl₃)--> p-ClC₆H₄COCH₃ + o-ClC₆H₄COCH₃

The resulting 4-chloroacetophenone serves as a key intermediate. The ketone can then be reduced to an ethyl group to form 1-chloro-4-ethylbenzene if needed for other synthetic routes, for instance, through a Clemmensen or Wolff-Kishner reduction. However, for the synthesis of this compound, the ketone functionality is typically converted to an amine in a subsequent step.

Table 1: Products of Friedel-Crafts Acylation of Chlorobenzene

| Reactant | Acylating Agent | Catalyst | Major Product | Minor Product |

|---|---|---|---|---|

| Chlorobenzene | Acetyl Chloride | AlCl₃ | 4-Chloroacetophenone | 2-Chloroacetophenone |

| Chlorobenzene | Acetic Anhydride | AlCl₃ | 4-Chloroacetophenone | 2-Chloroacetophenone |

| Chlorobenzene | Benzoyl Chloride | AlCl₃ | 4-Chlorobenzophenone | 2-Chlorobenzophenone rsc.org |

Synthesis of Isothiocyanatoethyl-substituted Precursors

The direct synthesis of isothiocyanatoethyl-substituted precursors is less common. The more typical and efficient strategy involves the synthesis of an aminoethyl-substituted precursor, which is then converted to the isothiocyanate. The key precursor for the target molecule is 1-(1-aminoethyl)-4-chlorobenzene.

This amine can be synthesized from 4-chloroacetophenone through reductive amination. researchgate.netwikipedia.org This process involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. wikipedia.org The reaction proceeds via an imine intermediate, which is then reduced to the amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can influence the reaction conditions and efficiency. For example, sodium cyanoborohydride is effective under mildly acidic conditions, which favor imine formation.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Stable in acidic solutions, selective for imines over ketones. wikipedia.orgcommonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild and selective, often used for a wide range of substrates. wikipedia.orgcommonorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Various | Can be a "green" method, but may require higher pressures and temperatures. wikipedia.org |

Pathways for Isothiocyanate Functional Group Introduction

Once the precursor amine, 1-(1-aminoethyl)-4-chlorobenzene, is obtained, the isothiocyanate group can be introduced through several established synthetic methods.

Reaction of Amines with Thiophosgene (B130339) or Related Reagents

A classic and widely used method for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂). This reaction is typically carried out in the presence of a base, such as triethylamine or calcium carbonate, to neutralize the hydrogen chloride that is formed as a byproduct. The reaction is generally efficient and applicable to a wide range of amines.

The reaction proceeds as follows: p-ClC₆H₄CH(NH₂)CH₃ + CSCl₂ --(Base)--> p-ClC₆H₄CH(NCS)CH₃ + 2HCl

While effective, the high toxicity of thiophosgene necessitates careful handling and the use of specialized equipment. This has led to the development of alternative, less hazardous reagents.

Transformation of Dithiocarbamate (B8719985) Salts

A popular and safer alternative to the use of thiophosgene involves the formation and subsequent decomposition of dithiocarbamate salts. In this two-step process, the primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base (such as ammonia, triethylamine, or sodium hydroxide) to form a dithiocarbamate salt.

The dithiocarbamate salt is then treated with a desulfurizing agent to induce the elimination of H₂S and formation of the isothiocyanate. A variety of reagents can be used for this purpose, including:

Heavy metal salts: Lead, mercury, or ferric chlorides have been traditionally used.

Oxidizing agents: Reagents like hydrogen peroxide or sodium hypochlorite can be employed.

Chloroformates: Ethyl chloroformate is a common choice.

Phosphorus-based reagents: Triphenylphosphine in combination with carbon tetrachloride or tosyl chloride are also effective.

This method avoids the use of highly toxic thiophosgene and often proceeds in high yields.

Alternative Synthetic Routes to Aryl Isothiocyanates

Research into more environmentally benign and efficient methods for isothiocyanate synthesis is ongoing. Some alternative routes that have been developed for the synthesis of aryl isothiocyanates include:

Reaction with 1,1'-Thiocarbonyldiimidazole (TCDI): This reagent serves as a safer alternative to thiophosgene and reacts with primary amines to form isothiocyanates.

Use of solid-phase reagents: The attachment of the amine to a solid support allows for the use of excess reagents and simplifies purification.

Flow chemistry approaches: Continuous flow reactors can offer improved safety and control over reaction conditions, particularly for hazardous reagents.

These alternative methods provide a broader toolkit for chemists to synthesize this compound and other isothiocyanates with improved safety and efficiency.

Stereoselective Synthesis of this compound

The enantiomerically pure forms of this compound are typically accessed through synthetic routes that establish the chiral center in the amine precursor. This can be achieved through two main approaches: asymmetric synthesis, which creates the desired enantiomer selectively, or through the resolution of a racemic mixture.

Asymmetric synthesis offers an elegant and efficient pathway to enantiomerically enriched amines. This can be accomplished using chiral auxiliaries or through asymmetric catalysis.

Chiral Auxiliaries: This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of 1-(4-chlorophenyl)ethanamine, a common approach involves the diastereoselective alkylation of an enolate derived from an amide formed between a chiral auxiliary and a suitable carboxylic acid. For instance, pseudoephedrine can be used as a chiral auxiliary. The amide formed from pseudoephedrine and propanoic acid can be deprotonated to form a chiral enolate. The subsequent reaction with an electrophile, in this case, a precursor to the 4-chlorophenyl group, proceeds with high diastereoselectivity. Finally, cleavage of the auxiliary yields the desired enantiomer of the amine. Other commonly used chiral auxiliaries include oxazolidinones and pseudoephenamine.

Asymmetric Catalysis: A more atom-economical approach is the use of a chiral catalyst to directly convert a prochiral starting material into a chiral product. A prevalent method is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-chlorophenyl)ethanone. This can be achieved through catalytic hydrogenation or transfer hydrogenation using a chiral transition metal catalyst. For example, ruthenium or rhodium complexes with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective for the enantioselective reduction of aryl ketones. The choice of catalyst and reaction conditions determines which enantiomer of the resulting alcohol is formed, which can then be converted to the amine.

Another catalytic approach is the asymmetric reductive amination of 1-(4-chlorophenyl)ethanone. This one-pot reaction combines the ketone with an ammonia source and a reducing agent in the presence of a chiral catalyst, directly yielding the chiral amine.

When a racemic mixture of 1-(4-chlorophenyl)ethanamine is synthesized, the enantiomers must be separated to obtain the desired stereoisomer.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established technique that involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. Due to their different physical properties, such as solubility, the diastereomeric salts can be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Enzymatic Resolution: Biocatalysis offers a highly selective method for resolving racemic amines. Lipases are commonly used enzymes that can selectively acylate one enantiomer of the amine in the presence of an acyl donor. This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated based on their different chemical properties. The acylated amine can be subsequently deacylated to recover the pure enantiomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. For the separation of chiral amines like 1-(4-chlorophenyl)ethanamine, polysaccharide-based CSPs are often effective. The separation is based on the differential interactions of the enantiomers with the chiral selector of the stationary phase. A study on the chiral separation of the structurally similar N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine demonstrated successful resolution using a Chirex chiral column with a mobile phase of hexane (B92381), ethanol, and tetrahydrofuran nih.gov.

Optimization of Reaction Conditions and Yield

The conversion of the chiral 1-(4-chlorophenyl)ethanamine to this compound requires careful optimization of reaction conditions to ensure high yield and prevent any potential side reactions or racemization. The most common method involves the reaction of the amine with a thiocarbonyl transfer reagent.

The choice of solvent is crucial for the synthesis of isothiocyanates. The reaction of amines with carbon disulfide (CS2) to form a dithiocarbamate intermediate, followed by desulfurization, is often performed in aprotic solvents. Dichloromethane (DCM) is a commonly used solvent that facilitates the formation of the dithiocarbamate salt. In some cases, aqueous media have been successfully employed, offering a more environmentally friendly approach. For benzylic isothiocyanates, the use of hydroxylated solvents like ethanol should be approached with caution as they can potentially react with the isothiocyanate product to form thiocarbamates, thereby reducing the yield nih.gov. The use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) has also been reported to be effective.

The formation of the dithiocarbamate intermediate from the amine and CS2 is typically carried out at room temperature or below. The subsequent desulfurization step to form the isothiocyanate can be influenced by temperature. While some methods proceed at room temperature, others may require heating to facilitate the reaction. Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in some cases. For instance, microwave irradiation at 90°C has been effectively used for the synthesis of various isothiocyanates researchgate.net. It is important to control the temperature to avoid decomposition of the product or unwanted side reactions. The reactions are generally carried out at atmospheric pressure.

The conversion of the amine to the isothiocyanate involves two key steps: formation of a dithiocarbamate and its subsequent desulfurization.

Dithiocarbamate Formation: This step requires a base to deprotonate the amine, allowing it to react with carbon disulfide. Triethylamine (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used organic bases. The stoichiometry of the amine, CS2, and the base is typically in the range of 1:1.5-3:2-4.

Desulfurization: A variety of desulfurizing agents can be used to convert the dithiocarbamate intermediate to the isothiocyanate.

Thiophosgene and its analogues: While effective, these reagents are highly toxic and their use is often avoided.

1,1'-Thiocarbonyldiimidazole (TCDI): This reagent is a safer alternative to thiophosgene and is effective for the synthesis of isothiocyanates. Mechanistic studies have shown that the reaction can be autocatalyzed by the imidazole byproduct acs.orgacs.org.

Propanephosphonic acid anhydride (T3P®): This is a mild and efficient desulfurizing agent for the one-pot synthesis of isothiocyanates from amines and CS2.

Other reagents: A range of other reagents have been successfully employed, including iodine, di-tert-butyl dicarbonate (Boc2O), tosyl chloride (TsCl), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻).

The stoichiometry of the desulfurizing agent is typically in slight excess relative to the amine. The choice of reagent can impact the reaction conditions and the purification method.

Below is a summary of the optimization of reaction conditions for the synthesis of a model isothiocyanate, phenethyl isothiocyanate, which can be extrapolated to the synthesis of this compound.

| Entry | Base (equiv.) | Desulfurizing Agent (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Et3N (3) | DMT/NMM/TsO⁻ (1.0) | DCM | 90 (MW) | 3 | 92 |

| 2 | Et3N (3) | DMT/NMM/TsO⁻ (1.3) | H2O | 90 (MW) | 3 | 89 |

| 3 | Et3N (3) | DMT/NMM/TsO⁻ (1.0) | DCM | rt | 30 | 82 |

| 4 | DBU (3) | DMT/NMM/TsO⁻ (1.0) | DCM | 90 (MW) | 3 | 71 |

| Data adapted from a study on the synthesis of isothiocyanates using DMT/NMM/TsO⁻ as a desulfurizing agent. researchgate.net |

Green Chemistry Approaches in Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isothiocyanates to mitigate the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, alternative energy sources, and waste reduction. For the synthesis of this compound, green strategies can be implemented in the formation of the precursor amine and its subsequent conversion to the isothiocyanate.

A plausible synthetic pathway for this compound involves two main steps: first, the synthesis of the precursor amine, 1-Chloro-4-(1-aminoethyl)benzene, from 4-chloroacetophenone, and second, the conversion of this amine to the target isothiocyanate.

Greener Synthesis of the Amine Precursor

The traditional methods for synthesizing amines often involve reagents that are not environmentally friendly. Green chemistry offers several alternatives for the synthesis of 1-Chloro-4-(1-aminoethyl)benzene from 4-chloroacetophenone. One prominent green method is catalytic reductive amination. This approach is considered green as it can often be performed in a single step ("one-pot") under mild conditions, which reduces waste from intermediate purification steps. wikipedia.org

Catalytic hydrogenation, using a metal catalyst and hydrogen gas, is a preferred green reduction method. acsgcipr.org Nickel catalysts, in particular, are attractive due to their abundance and good catalytic activity. wikipedia.org The reaction can also be carried out using greener reducing agents like sodium borohydride in an environmentally friendly solvent such as ethanol. gctlc.org Biocatalytic methods, employing enzymes like imine reductases, are also being explored for their high selectivity, which is a key aspect of green chemistry, especially in the synthesis of chiral amines. wikipedia.org

Environmentally Benign Conversion of Amine to Isothiocyanate

The conversion of the primary amine, 1-Chloro-4-(1-aminoethyl)benzene, to this compound is a critical step where green chemistry principles can be effectively applied. The most common laboratory synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed using a desulfurizing agent. chemrxiv.org Traditional desulfurizing agents like thiophosgene are highly toxic. chemrxiv.org

Green chemistry promotes the use of safer and more environmentally benign desulfurizing reagents. Some of the greener alternatives include:

Hydrogen Peroxide: This reagent is considered a green choice because its primary byproduct is water. It can be used for the synthesis of a variety of alkyl and aromatic isothiocyanates in excellent yields under mild conditions. nih.gov

Propane Phosphonic Acid Anhydride (T3P®): T3P® is a user-friendly and safe reagent that acts as an efficient desulfurating agent. A key advantage is that its byproducts are water-soluble, which simplifies the work-up procedure. organic-chemistry.orgthieme.de This one-pot protocol is suitable for a diverse range of isothiocyanates. organic-chemistry.org

Iodine: As a non-toxic and readily available reagent, iodine presents an environmentally friendly option for producing aryl and aliphatic isothiocyanates in good to excellent yields. nih.gov

Another significant green chemistry strategy is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.comnih.govtandfonline.com Solvent-free conditions, or the use of water as a solvent, further enhance the green credentials of these protocols. tandfonline.comtandfonline.comtandfonline.comrsc.org For instance, the synthesis of various isothiocyanates has been successfully carried out using Lawesson's reagent under microwave irradiation in solvent-free conditions. tandfonline.comtandfonline.com

The following table summarizes some of the green chemistry approaches applicable to the synthesis of this compound:

| Step | Green Chemistry Approach | Reagents/Conditions | Advantages |

| Amine Synthesis | Catalytic Reductive Amination | 4-chloroacetophenone, ammonia, H2/catalyst (e.g., Ni) | One-pot reaction, reduced waste, mild conditions. wikipedia.org |

| Green Reducing Agents | 4-chloroacetophenone, ammonia, NaBH4, ethanol | Use of a less hazardous reducing agent and a green solvent. gctlc.org | |

| Isothiocyanate Formation | Greener Desulfurizing Agents | 1-Chloro-4-(1-aminoethyl)benzene, CS2, followed by H2O2, T3P®, or Iodine | Avoids the use of highly toxic reagents like thiophosgene. nih.govorganic-chemistry.orgthieme.de |

| Microwave-Assisted Synthesis | Amine, CS2, desulfurizing agent, microwave irradiation | Shorter reaction times, often higher yields, and reduced energy consumption. tandfonline.comtandfonline.comnih.govtandfonline.com | |

| Solvent-Free/Aqueous Conditions | Reactions performed without organic solvents or in water | Reduces volatile organic compound (VOC) emissions and simplifies purification. tandfonline.comtandfonline.comtandfonline.comrsc.org |

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a versatile functional group known as a heterocumulene. Its reactivity is dominated by the highly electrophilic central carbon atom, which is susceptible to attack by a wide variety of nucleophiles.

The most characteristic reaction of isothiocyanates is the nucleophilic addition to the carbon-nitrogen double bond. Nucleophiles attack the central carbon, followed by protonation of the nitrogen atom.

Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate group in an exothermic addition reaction to form N,N'-substituted thiourea (B124793) derivatives. This reaction is one of the most common and efficient methods for thiourea synthesis.

Reaction with Alcohols: Alcohols can also act as nucleophiles, attacking the isothiocyanate to yield thiocarbamates (also known as thiourethanes). These reactions are generally slower than those with amines and may require a catalyst or heating to proceed at a significant rate.

The general mechanism involves the attack of the nucleophile's lone pair on the electrophilic carbon of the -N=C=S group, with the subsequent transfer of a proton to the nitrogen.

Table 1: General Nucleophilic Addition Reactions of the Isothiocyanate Moiety

| Nucleophile | Reagent Class | Product Class | General Equation |

|---|---|---|---|

| R'-NH₂ | Primary Amine | N,N'-Disubstituted Thiourea | R-NCS + R'-NH₂ → R-NH-C(S)-NH-R' |

| R'₂-NH | Secondary Amine | N,N,N'-Trisubstituted Thiourea | R-NCS + R'₂-NH → R-NH-C(S)-N(R')₂ |

| R'-OH | Alcohol | O-Alkyl Thiocarbamate | R-NCS + R'-OH → R-NH-C(S)-OR' |

In the context of 1-Chloro-4-(1-isothiocyanatoethyl)benzene, 'R' represents the 4-chlorophenyl-ethyl group.

The heterocumulene structure of the isothiocyanate group, with its perpendicular π-bonds, allows it to participate in cycloaddition reactions. These reactions are crucial for the synthesis of various heterocyclic compounds. Isothiocyanates can undergo reactions such as [2+3], [2+4], and [2+2] cycloadditions with suitable reaction partners like azides, dienes, and alkenes. For instance, the C=N or C=S bond of the isothiocyanate can react as a dipolarophile or dienophile, leading to the formation of five- or six-membered rings containing nitrogen and sulfur.

As detailed in section 3.1.1, the primary products from the reaction of this compound with primary or secondary amines are substituted thioureas. This reaction is highly efficient and is a cornerstone of isothiocyanate chemistry.

Under certain conditions, the reaction of isothiocyanates can also lead to thioamides. This is less common than thiourea formation but can occur as a competing process, particularly with specific nucleophiles or reaction pathways.

Table 2: Formation of Thiourea Derivatives from this compound

| Amine Reactant | Product Name |

|---|---|

| Ammonia (NH₃) | N-(1-(4-chlorophenyl)ethyl)thiourea |

| Ethylamine (CH₃CH₂NH₂) | N-(1-(4-chlorophenyl)ethyl)-N'-ethylthiourea |

| Aniline (C₆H₅NH₂) | N-(1-(4-chlorophenyl)ethyl)-N'-phenylthiourea |

| Diethylamine ((CH₃CH₂)₂NH) | N-(1-(4-chlorophenyl)ethyl)-N',N'-diethylthiourea |

Reactivity of the Chloro-Substituted Benzene (B151609) Ring

The benzene ring in this compound is subject to aromatic substitution reactions. The outcome of these reactions is governed by the electronic effects of the two substituents: the chlorine atom and the 1-isothiocyanatoethyl group.

Aryl halides like chlorobenzene (B131634) are typically resistant to nucleophilic substitution under standard SN1 or SN2 conditions. libretexts.org However, they can undergo Nucleophilic Aromatic Substitution (SNAr) if the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orguomustansiriyah.edu.iq

The 1-isothiocyanatoethyl group, due to the electron-withdrawing nature of the isothiocyanate moiety, deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Being in the para position relative to the chlorine, it helps to stabilize the negative charge of the intermediate Meisenheimer complex formed during the SNAr mechanism. libretexts.org Consequently, the chlorine atom can be displaced by strong nucleophiles, although typically harsh reaction conditions such as high temperatures and pressures are required. libretexts.org

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Hydroxide (e.g., NaOH) | 4-(1-Isothiocyanatoethyl)phenol | High temperature, high pressure |

| Ammonia (NH₃) | 4-(1-Isothiocyanatoethyl)aniline | High temperature, high pressure, catalyst |

| Cyanide (e.g., CuCN) | 4-(1-Isothiocyanatoethyl)benzonitrile | High temperature |

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The reactivity and regioselectivity of this process on this compound are determined by the combined influence of both substituents.

Chlorine (-Cl): This group is deactivating due to its inductive electron withdrawal but is an ortho, para-director because its lone pairs can donate electron density through resonance.

1-Isothiocyanatoethyl (-CH(CH₃)NCS): This group is considered deactivating due to the electron-withdrawing character of the isothiocyanate function. As a deactivating group, it acts as a meta-director.

The positions ortho to the chlorine atom (C-2 and C-6) are meta to the 1-isothiocyanatoethyl group. Therefore, the directing effects of both substituents reinforce each other, directing incoming electrophiles to the C-2 and C-6 positions. However, because both groups are deactivating, the benzene ring is significantly less reactive towards electrophiles than benzene itself, and more forceful conditions are required for reactions to proceed. msu.edu

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2-nitro-4-(1-isothiocyanatoethyl)benzene |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-chloro-4-(1-isothiocyanatoethyl)benzene |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-5-(1-isothiocyanatoethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to strong deactivation of the ring |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction is unlikely due to strong deactivation of the ring |

Radical Reactions Involving the Halogen

While the chlorine atom on the aromatic ring of this compound is relatively unreactive under radical conditions, the benzylic hydrogens of the ethyl group are susceptible to radical halogenation. This type of reaction, often initiated by ultraviolet (UV) light or a radical initiator like AIBN (azobisisobutyronitrile), proceeds through a free-radical chain mechanism.

The key steps in this process are:

Initiation: Homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of the ethyl group. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. This radical is particularly stable because the unpaired electron can be delocalized over the adjacent benzene ring. The newly formed benzylic radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals in the system.

The substitution occurs selectively at the benzylic position due to the lower bond dissociation energy of the benzylic C-H bonds compared to other C-H bonds in the molecule. ucalgary.camasterorganicchemistry.com The presence of the electron-withdrawing chloro group on the benzene ring is expected to slightly decrease the rate of this reaction compared to unsubstituted ethylbenzene, as it destabilizes the transition state leading to the benzylic radical.

Under certain photochemical conditions, particularly in the presence of a sensitizer, reductive dechlorination of the aryl chloride can occur, although this is generally a less facile process than reactions at the benzylic site. up.ac.za

Interplay Between Isothiocyanate and Chloroethylbenzene Moieties

Electronic Effects and Resonance Interactions

The reactivity of this compound is governed by the electronic interplay between the chloro, ethyl, and isothiocyanate groups.

Isothiocyanatoethyl Group: This group as a whole is electron-withdrawing. The isothiocyanate moiety (-N=C=S) is inherently electron-withdrawing due to the electronegativity of nitrogen and sulfur, and the presence of pi bonds. This is reflected in its positive Hammett constant. The ethyl linker is a weak electron-donating group through induction (+I) and hyperconjugation.

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -Cl | 0.37 | 0.23 | Inductively withdrawing, resonance donating |

| -CH₃ | -0.07 | -0.17 | Weakly donating |

| -NO₂ | 0.71 | 0.78 | Strongly withdrawing |

| -CN | 0.56 | 0.66 | Strongly withdrawing |

The positive σ values for the chloro group indicate its electron-withdrawing character, which influences the reactivity of the molecule. viu.ca

Steric Hindrance and Conformational Analysis

The para-substitution pattern in this compound minimizes steric hindrance between the chloro group and the larger 1-isothiocyanatoethyl group, which are positioned on opposite sides of the benzene ring.

Conformational analysis focuses on the rotation around the single bonds. The most significant is the rotation around the C(aryl)–C(ethyl) bond. The molecule can exist in various rotational conformations (rotamers). The lowest energy conformations will be those that minimize steric interactions between the substituents on the ethyl group and the aromatic ring. Newman projections can be used to visualize these conformations. The staggered conformations are generally more stable than the eclipsed ones. Due to the size of the isothiocyanate group, there will be a preference for conformations where this group is oriented away from the plane of the benzene ring to minimize steric clash. lumenlearning.comlibretexts.org

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for this compound is not extensively documented, the rates of its key transformations, such as benzylic radical halogenation, can be inferred from studies on analogous compounds. The rate of radical bromination of substituted toluenes, for example, is highly dependent on the electronic nature of the substituent on the aromatic ring.

Kinetic studies are typically performed by monitoring the concentration of reactants or products over time using techniques like gas chromatography (GC) or spectroscopy. The reaction rate is then determined from this data. For radical reactions, the rate is influenced by the stability of the benzylic radical intermediate. Electron-donating groups stabilize this radical and accelerate the reaction, while electron-withdrawing groups destabilize it and slow the reaction down.

The following table presents relative rate data for the radical bromination of various substituted toluenes, which illustrates these electronic effects.

| Substituent (in para position) | Relative Rate (Toluene = 1) |

|---|---|

| -OCH₃ | 4.6 |

| -CH₃ | 1.8 |

| -H | 1.0 |

| -Cl | 0.7 |

| -Br | 0.7 |

| -CN | 0.2 |

| -NO₂ | 0.1 |

Based on this data, the chloro substituent in this compound would be expected to decrease the rate of radical halogenation at the benzylic position compared to unsubstituted ethylbenzene. The additional electron-withdrawing effect of the isothiocyanate group would likely lead to a further reduction in the reaction rate. acs.orgmasterorganicchemistry.com

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be effectively monitored using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring reactions at the benzylic position. For instance, in a radical halogenation reaction, the disappearance of the quartet signal for the benzylic proton and the downfield shift of this signal upon substitution with a halogen can be tracked over time to determine the reaction's progress and kinetics. nih.govrsc.org Similarly, ¹³C NMR can be used to observe changes in the chemical shifts of the carbon atoms involved in the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The aromatic ring in this compound acts as a chromophore, absorbing UV light. Benzene itself typically shows absorption bands around 184 nm, 204 nm, and a weaker, broad band around 255 nm. youtube.com The substitution pattern and the nature of the substituents significantly influence the position (λmax) and intensity (εmax) of these absorption bands. Any reaction that alters the electronic structure of the aromatic system or the substituents will cause a shift in the UV-Vis spectrum. For example, a photochemical reaction could be monitored by observing the decrease in the absorbance of the reactant's characteristic λmax or the appearance of a new band corresponding to the product. up.ac.zalibretexts.orglibretexts.org

Intermediate Identification and Characterization

The study of reaction mechanisms for compounds like this compound is critically dependent on the successful identification and characterization of transient intermediates. While the specific intermediates for every reaction of this particular molecule are not exhaustively documented in publicly available literature, general principles of isothiocyanate and aromatic compound reactivity allow for the postulation of key transient species. The characterization of these species typically relies on a combination of spectroscopic techniques and computational modeling.

Research into the reactivity of the isothiocyanate (-N=C=S) group indicates that it readily undergoes nucleophilic attack at the central carbon atom. This process leads to the formation of tetrahedral intermediates. For instance, in reactions with amines or thiols, dithiocarbamate-like intermediates are formed. nih.govnih.gov The mechanism involves the nucleophile adding to the electrophilic carbon of the isothiocyanate, breaking the C=S pi bond.

Furthermore, as an aromatic compound, this compound can undergo electrophilic aromatic substitution. The attack of an electrophile on the benzene ring results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edubyjus.com This intermediate is characterized by the temporary loss of aromaticity and the presence of a sp³-hybridized carbon atom in the ring. byjus.com The stability and preferred isomeric form of this arenium ion are influenced by the electronic effects of the existing chloro and isothiocyanatoethyl substituents.

In the synthesis of aromatic isothiocyanates, other intermediates can be observed. For example, the reaction of the corresponding primary amine with a thiocarbonyl transfer agent may proceed through a detectable dithiocarbamate (B8719985) derivative before the final product is formed. nih.gov Similarly, reactions involving acyl halides and thiocyanate (B1210189) salts have been shown to involve transient acyl thiocyanate species which can be detected by methods such as IR spectroscopy before they rearrange to the more stable isothiocyanate form. acs.org

The characterization of these short-lived intermediates is challenging but can be achieved through various analytical methods. Low-temperature spectroscopic studies are often employed to increase the lifetime of the intermediates, allowing for their detection.

Key Intermediates and Characterization Methods

| Reaction Type | Plausible Intermediate | Description | Primary Characterization Techniques |

| Nucleophilic Addition | Tetrahedral Adduct (e.g., Dithiocarbamate) | Formed by the attack of a nucleophile (amine, thiol, etc.) on the central carbon of the isothiocyanate group. nih.govnih.gov | IR Spectroscopy (disappearance of -NCS stretch, appearance of C-N, S-H, or N-H stretches), Mass Spectrometry. |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed when an electrophile attacks the benzene ring, temporarily disrupting aromaticity. msu.edubyjus.com | Low-Temperature NMR Spectroscopy (to observe the sp³ carbon and delocalized positive charge), Computational Modeling (DFT). |

| Synthesis from Amine | Dithiocarbamate Salt | An intermediate formed from the reaction of the corresponding primary amine with carbon disulfide in the presence of a base. nih.gov | ¹H and ¹³C NMR Spectroscopy, IR Spectroscopy. |

| Rearrangement Reactions | Acyl/Thioacyl Thiocyanate | In certain synthetic routes, a thiocyanate isomer (R-SCN) may form transiently before rearranging to the more stable isothiocyanate (R-NCS). acs.org | IR Spectroscopy (detection of -SCN stretch), Computational Modeling. acs.org |

Detailed Research Findings

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in this field. They allow researchers to model reaction pathways, calculate the activation energies for the formation of intermediates, and predict their geometries and spectroscopic properties. acs.orgresearchgate.net For example, DFT calculations can help determine the relative stability of different isomeric arenium ions in electrophilic substitution, guiding the prediction of reaction outcomes.

Spectroscopic evidence remains the cornerstone of intermediate identification. In the synthesis of related compounds, IR spectroscopy has been successfully used to detect the presence of unstable thiocarbamoyl thiocyanates (R₂N–CS–SCN) as intermediates, which were not isolable but showed characteristic IR bands before converting to the final isothiocyanate product. acs.org For electrophilic aromatic substitution, the formation of the arenium ion intermediate is a general mechanism for all benzene derivatives. msu.edumasterorganicchemistry.com Its characterization is based on well-established principles, where the positive charge is delocalized over three carbon atoms, a feature that can be probed by NMR under specific conditions. byjus.com

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei. For organic compounds like 1-Chloro-4-(1-isothiocyanatoethyl)benzene, ¹H and ¹³C NMR are the most common techniques used.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. In the ¹H NMR spectrum of this compound, specific signals are expected for the aromatic protons, the methine proton, and the methyl protons.

The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets due to ortho-coupling, characteristic of a 1,4-disubstituted benzene ring. The methine proton (CH) adjacent to the isothiocyanate group is expected to show a quartet due to coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl group (CH₃) protons would appear as a doublet, being split by the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is hypothetical and based on known chemical shifts for similar structural motifs.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (2H, ortho to Cl) | 7.35 - 7.45 | Doublet (d) | 8.0 - 9.0 |

| Aromatic (2H, ortho to ethyl) | 7.25 - 7.35 | Doublet (d) | 8.0 - 9.0 |

| Methine (1H, -CH(NCS)-) | 4.80 - 5.00 | Quartet (q) | 6.5 - 7.5 |

| Methyl (3H, -CH₃) | 1.60 - 1.75 | Doublet (d) | 6.5 - 7.5 |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show four signals for the aromatic carbons (two for the substituted carbons and two for the protonated carbons, due to symmetry). A signal corresponding to the methine carbon and another for the methyl carbon would also be present. The isothiocyanate carbon (-N=C=S) would have a characteristic chemical shift in the downfield region.

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is hypothetical and based on known chemical shifts for similar structural motifs.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | 133 - 135 |

| Aromatic (C-CH) | 140 - 142 |

| Aromatic (CH, ortho to Cl) | 128 - 130 |

| Aromatic (CH, ortho to ethyl) | 127 - 129 |

| Isothiocyanate (-N=C=S) | 130 - 145 |

| Methine (-CH(NCS)-) | 55 - 60 |

| Methyl (-CH₃) | 20 - 25 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignment of this compound, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton quartet and the methyl proton doublet, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon signals (e.g., linking the methine proton signal to the methine carbon signal).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₉H₈ClNS. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Table 3: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₉H₈³⁵ClNS | 197.0066 |

| [M+2]⁺ | C₉H₈³⁷ClNS | 199.0037 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound and confirming its identity.

A sample of this compound would be injected into the GC, where it would travel through a column and be separated from any impurities. The retention time would be a characteristic of the compound under the specific GC conditions. As the compound elutes from the GC column, it enters the mass spectrometer, which would provide a mass spectrum. The mass spectrum would show the molecular ion peak and a series of fragment ion peaks, which constitute a fragmentation pattern that can be used as a fingerprint for identification.

Table 4: Expected Molecular Ion in GC-MS Analysis of this compound

| Analysis | Expected Result |

| Retention Time | Dependent on GC conditions |

| Molecular Ion (m/z) | 197 (for ³⁵Cl) and 199 (for ³⁷Cl) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be used to study its conformational isomers.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its key functional groups.

Isothiocyanate (N=C=S) Group: The most characteristic vibration of the isothiocyanate group is its asymmetric stretching mode, which typically appears as a strong and sharp band in the IR spectrum in the region of 2050-2150 cm-1. researchgate.net The symmetric stretching vibration is expected to be weaker in the IR but may be more prominent in the Raman spectrum.

Carbon-Chlorine (C-Cl) Bond: The stretching vibration of the C-Cl bond in an aromatic ring is generally observed in the fingerprint region of the IR spectrum, typically between 800 and 600 cm-1. The exact position can be influenced by the substitution pattern on the benzene ring.

Aromatic C-H (Ar-H) Bonds: The stretching vibrations of the C-H bonds on the benzene ring give rise to bands in the region of 3100-3000 cm-1. The out-of-plane bending vibrations of these bonds, which are often intense, appear in the 900-675 cm-1 region and are indicative of the substitution pattern of the aromatic ring. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

| N=C=S | Asymmetric Stretch | 2050 - 2150 | IR (Strong) |

| C-Cl | Stretch | 800 - 600 | IR |

| Ar-H | Stretch | 3100 - 3000 | IR, Raman |

| Ar-H | Out-of-plane Bend | 900 - 675 | IR (Strong) |

| C=C (Aromatic) | Stretch | 1600 - 1450 | IR, Raman |

This interactive table provides a guide to the expected vibrational frequencies for the key functional groups in this compound.

The ethylisothiocyanate side chain of this compound can adopt different spatial orientations, or conformations, due to rotation around the single bonds. These different conformers can have distinct vibrational spectra. By analyzing the IR and Raman spectra, particularly at low temperatures to resolve overlapping bands, it may be possible to identify the presence of different conformers and even determine their relative populations. Computational modeling, in conjunction with experimental vibrational data, is a powerful approach for assigning spectral features to specific conformations.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of isothiocyanates. mdpi.commostwiedzy.pl For this compound, a reversed-phase HPLC method would be suitable. tandfonline.com This would typically involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase for the separation of isothiocyanates is a gradient of acetonitrile (B52724) and water. nih.gov Detection is often achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The selection of an appropriate wavelength, typically around 254 nm, is crucial for sensitive detection.

A representative HPLC method for the analysis of this compound is detailed in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive table outlines a typical set of HPLC conditions for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions that produce this compound and for preliminary purity assessment. cabidigitallibrary.org For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would be a mixture of nonpolar and polar solvents. A common eluent system for isothiocyanates is a mixture of hexane (B92381) and ethyl acetate. akjournals.com The ratio of these solvents can be adjusted to achieve optimal separation. The spots on the TLC plate can be visualized under UV light due to the UV-active aromatic ring.

The following table provides a typical TLC system for the analysis of this compound.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Visualization | UV light (254 nm) |

This interactive table describes a standard TLC setup for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, GC would be a suitable method for assessing its purity and potentially for separating its enantiomers if a chiral stationary phase is employed.

A typical GC analysis would involve injecting a vaporized sample into a long, thin capillary column. The separation is achieved based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas) and the stationary phase (a coating on the inside of the column). The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic property under a specific set of experimental conditions.

However, a detailed search of scientific literature did not yield any published studies reporting the specific GC conditions or retention times for this compound. To perform such an analysis, one would need to experimentally determine the optimal parameters, which would include the choice of the stationary phase, the column dimensions (length and internal diameter), the temperature program of the oven, the type of detector, and the carrier gas flow rate.

Table 1: Hypothetical Gas Chromatography Parameters for this compound Analysis

| Parameter | Expected Value/Condition |

| Column Type | A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) would likely be suitable for purity analysis. For enantiomeric separation, a chiral stationary phase (e.g., a cyclodextrin-based column) would be necessary. |

| Injector Temperature | Typically set 20-50 °C above the boiling point of the analyte to ensure rapid vaporization without degradation. |

| Oven Temperature Program | An initial temperature held for a short period, followed by a temperature ramp to a final temperature, would be typical to ensure good separation of the target compound from any impurities. |

| Detector | A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate. An MS detector would provide additional structural information for confirmation. |

| Carrier Gas | Helium or hydrogen are commonly used carrier gases. |

| Retention Time | This would be an experimentally determined value, characteristic of the compound under the specific analytical conditions. |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

This compound possesses a chiral center at the ethyl carbon, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. A racemic mixture (a 50:50 mixture of both enantiomers) will have a net rotation of zero.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for studying the stereochemistry of molecules.

Despite the known existence of the (R) and (S) enantiomers of this compound, no published data on their specific rotation or circular dichroism spectra could be found. Such data would be crucial for determining the enantiomeric excess (ee) of a synthesized sample and for assigning the absolute configuration of each enantiomer.

Table 2: Expected Chiroptical Properties for Enantiomers of this compound

| Property | (R)-1-Chloro-4-(1-isothiocyanatoethyl)benzene | (S)-1-Chloro-4-(1-isothiocyanatoethyl)benzene |

| Specific Rotation ([α]) | Expected to be a specific positive or negative value. | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. |

| Circular Dichroism (CD) Spectrum | Would exhibit a characteristic spectrum with positive and/or negative Cotton effects at specific wavelengths. | Would exhibit a mirror-image CD spectrum compared to the (R)-enantiomer. |

Note: The information in this table is based on the general principles of chiroptical spectroscopy and does not represent experimentally determined values for the specified compound.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into molecular geometries, electronic properties, and spectroscopic characteristics. These studies typically employ methods like Density Functional Theory (DFT) or ab initio calculations.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of a molecule. This involves geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For a flexible molecule like 1-Chloro-4-(1-isothiocyanatoethyl)benzene, which has a rotatable ethylisothiocyanate group, a conformational analysis would be necessary to identify the various low-energy conformers and the global minimum energy structure.

Such an analysis would yield precise data on bond lengths, bond angles, and dihedral angles. However, a search of existing literature and databases did not yield any published optimized coordinates or conformational analysis for this specific compound.

Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations would focus on the distribution of electrons and the energies of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

For this compound, one would expect the HOMO to have significant contributions from the π-system of the benzene (B151609) ring and potentially the sulfur or nitrogen atoms of the isothiocyanate group. The LUMO would likely be a π* orbital of the aromatic ring. Specific energy values and visualizations of these orbitals are not available as no dedicated studies have been published.

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can then be correlated with experimentally obtained spectra to confirm the structure and assign specific spectral bands to the vibrations of functional groups.

Key vibrational modes for this compound would include the characteristic asymmetric stretch of the -N=C=S group (typically appearing in the 2000-2200 cm⁻¹ region), C-Cl stretching, aromatic C-H stretching, and various ring vibrations. No calculated vibrational spectra for this compound are currently available in the literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states.

The isothiocyanate group is a versatile functional group that can undergo various reactions, most notably nucleophilic addition to the central carbon atom. Theoretical studies could model the reaction of this compound with nucleophiles (e.g., amines or alcohols) to determine the reaction pathway, activation energies, and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of such transformations. At present, no such modeling data specific to this compound has been published.

For reactions involving multiple possible sites of attack or the formation of chiral centers, computational modeling can predict the regioselectivity and stereoselectivity. In the case of this compound, the ethyl group attached to the isothiocyanate is chiral. Computational studies could, in principle, model reactions to predict whether one stereoisomer is formed preferentially. However, the scientific literature lacks any such predictive modeling for this molecule.

Structure-Activity Relationship (SAR) Studies

No dedicated Structure-Activity Relationship (SAR) studies for this compound were identified. SAR studies are crucial for understanding how the chemical structure of a compound correlates with its biological activity, and such data is foundational for rational drug design.

Pharmacophore Mapping and Ligand Design

Similarly, there is no specific information available on pharmacophore mapping or ligand design based on this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, serving as a template for the design of new, more potent molecules. Without experimental data on the biological targets and activity of this specific compound, the development of a predictive pharmacophore model is not feasible.

Molecular Docking and Protein-Ligand Interactions

While molecular docking is a common computational technique to predict the binding orientation and affinity of a small molecule to a protein target, no studies detailing the molecular docking of this compound with any specific protein were found. General molecular docking studies on other isothiocyanate derivatives have been conducted against various targets, including those relevant to cancer, but these findings cannot be directly extrapolated to the compound without specific simulations. Information regarding its potential protein-ligand interactions, which would describe the specific molecular forces and contacts governing its binding, is consequently also unavailable.

Chemoinformatics and Database Mining for Analogues and Derivatives

A search of prominent chemoinformatics databases such as PubChem and ChEMBL for analogues and derivatives of this compound did not yield a curated set of structurally similar compounds with associated biological data that would be suitable for a comparative analysis or data mining study. While these databases contain vast amounts of chemical information, specific and detailed computational studies on this particular scaffold and its variations are not present.

Applications in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

The chemical reactivity of 1-Chloro-4-(1-isothiocyanatoethyl)benzene makes it a valuable intermediate in the synthesis of more complex molecules. The isothiocyanate group is a key functional handle that readily participates in addition reactions, particularly with nucleophiles, while the chloro-substituted phenyl ring can be involved in various cross-coupling reactions.

Precursor for Nitrogen- and Sulfur-Containing Heterocycles

The isothiocyanate moiety is an excellent electrophile, readily reacting with binucleophiles to form a variety of nitrogen- and sulfur-containing heterocyclic compounds. These structural motifs are prevalent in many biologically active molecules and functional materials. For instance, the reaction of isothiocyanates with compounds containing adjacent amino and hydroxyl or thiol groups can lead to the formation of oxazolidinones, thiazolidinones, and related heterocyclic systems.

While specific examples detailing the use of this compound in the synthesis of a wide range of heterocycles are not extensively documented in publicly available literature, the general reactivity pattern of isothiocyanates suggests its potential as a precursor for various heterocyclic scaffolds. The synthesis of derivatives of 1,3,5-oxadiazines and 1,3,4-oxa(thia)diazoles has been achieved using related N-(isothiocyanatoalkyl)carboxamides, highlighting the synthetic utility of the isothiocyanate group in forming such ring systems. researchgate.net The presence of the chloro-substituted aromatic ring in this compound offers an additional site for further functionalization or for tuning the electronic properties of the final heterocyclic product.

Introduction of Isothiocyanate Functionality into Other Molecules

Beyond its direct incorporation into heterocyclic rings, this compound can serve as a reagent to introduce the isothiocyanate functionality into other molecules. This is typically achieved through reactions where the isothiocyanate group is transferred to a suitable substrate. However, a more common synthetic strategy involves the synthesis of isothiocyanates from primary amines. The isothiocyanate group itself is a versatile functional group that can be converted into other functionalities, such as thioureas, thioamides, and carbamates, further expanding its synthetic utility. The in situ generation of thiocarbonyl fluoride (B91410) from difluorocarbene and sulfur, which then reacts with primary amines, represents a modern approach to isothiocyanate synthesis. mdpi.com

Development of Chemical Probes and Tools

Chemical probes are small molecules designed to study and manipulate biological systems. The structural features of this compound make it a potential starting material for the synthesis of such tools.

Synthesis of Affinity Ligands for Macromolecular Targets

Affinity ligands are molecules that can selectively bind to specific macromolecular targets, such as proteins. The isothiocyanate group is known to react with nucleophilic residues on proteins, such as lysine (B10760008) and cysteine, to form stable covalent bonds. This reactivity can be harnessed to design covalent inhibitors or affinity-based probes. By incorporating the 1-chloro-4-(1-ethyl)benzene scaffold, it is possible to synthesize ligands with specific steric and electronic properties to target the binding pockets of macromolecules. While detailed studies on affinity ligands derived specifically from this compound are limited, the principle of using isothiocyanate-containing small molecules as covalent modifiers of proteins is well-established.

Design of Fluorescent or Spin-Labeled Analogues

To visualize and study the interactions of small molecules with their biological targets, fluorescent dyes or spin labels can be attached. This compound can serve as a core structure to which these reporter groups are appended. For instance, a fluorescent moiety could be introduced on the aromatic ring, or the isothiocyanate group could be reacted with a linker attached to a fluorescent dye. Similarly, a spin label, such as a nitroxide radical, could be incorporated into the molecule to enable studies using electron paramagnetic resonance (EPR) spectroscopy. researchgate.net This technique provides information on the structure and dynamics of the molecule and its environment. researchgate.net

Applications in Materials Science

The potential applications of this compound in materials science are an emerging area of interest. The isothiocyanate group can be used to functionalize surfaces or to be incorporated into polymers. For example, it can react with amine-functionalized surfaces to create a covalent linkage, thereby modifying the surface properties. In polymer chemistry, it could be used as a monomer or a cross-linking agent. The presence of the chlorine atom also allows for further modification of the resulting material through reactions such as Suzuki or Sonogashira coupling, enabling the synthesis of functional polymers with tailored optical or electronic properties. While specific examples of its use in materials science are not widespread, the reactivity of the isothiocyanate group suggests potential for applications in areas such as sensor development, functional coatings, and the synthesis of novel polymeric materials.

Polymer Precursors

Currently, there is no readily available scientific literature detailing the use of this compound as a polymer precursor. The isothiocyanate functional group (-N=C=S) is known for its reactivity and potential to participate in polymerization reactions, but specific studies involving this particular compound have not been identified.

Components in Functional Coatings and Resins

Information regarding the application of this compound as a component in functional coatings and resins is not present in the available scientific literature. While isothiocyanates can be used to modify surfaces and materials, specific research on this compound for these purposes has not been documented.

Agrochemical Applications

Intermediate for Pesticide Synthesis

There is no specific information in published research to indicate that this compound serves as an intermediate for pesticide synthesis. While other structurally related isothiocyanates have been investigated in agrochemical research, the role of this specific compound has not been established.

Pre-clinical Mechanistic Studies of Isothiocyanates

While direct pre-clinical studies on this compound are not available, extensive research has been conducted on the broader class of isothiocyanates (ITCs). These studies provide a foundational understanding of the likely biological activities of this compound. The following sections detail the well-established mechanisms of ITCs in non-human, pre-clinical models.

Modulators of Enzyme Activity

Isothiocyanates are recognized as significant modulators of various enzyme systems. Their activity is largely attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic residues, such as cysteine thiols, on proteins.

Histone Deacetylase (HDAC): Dietary isothiocyanates, such as sulforaphane, have been identified as inhibitors of histone deacetylase (HDAC) activity in pre-clinical cancer models. nih.govresearchgate.net Inhibition of HDACs can lead to the reactivation of epigenetically silenced genes, which in turn can trigger cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net The mechanism of HDAC inhibition is thought to involve the metabolite sulforaphane-cysteine, which can fit into the active site of the HDAC enzyme. nih.gov

Cytochrome P450 (CYP450): Isothiocyanates can either induce or inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics, including carcinogens. sigmaaldrich.commdpi.com The effect often depends on the structure of the isothiocyanate. For instance, in primary rat hepatocytes, aromatic ITCs were found to increase the transcription of CYP1A1 and CYP1A2, while aliphatic ITCs decreased their transcription. sigmaaldrich.com This modulation of CYP450 activity is a key mechanism by which ITCs are thought to prevent cancer initiation. mdpi.com

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide. mdpi.com The isothiocyanate functional group has been incorporated into molecules designed as potent inhibitors of NAAA. wikipedia.org These inhibitors are being explored as pharmacological tools to study the role of NAAA in inflammation and pain. wikipedia.org

| Enzyme Target | Effect of Isothiocyanates | Investigated Isothiocyanates (Examples) | Potential Outcome |

| HDAC | Inhibition | Sulforaphane | Reactivation of tumor suppressor genes, apoptosis |

| CYP450 | Induction or Inhibition (structure-dependent) | Benzyl ITC, Phenethyl ITC, Sulforaphane | Altered metabolism of carcinogens |

| NAAA | Inhibition | Synthetic ITC-containing compounds | Modulation of inflammation and pain pathways |

This table is generated based on data from pre-clinical studies of various isothiocyanates, not specifically this compound.

Interaction with Cellular Signaling Pathways

Isothiocyanates are well-documented for their ability to interact with and modulate critical cellular signaling pathways, particularly those related to oxidative stress and inflammation.

Nrf2 Signaling Pathway: One of the most significant mechanisms of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as phase II enzymes. sigmaaldrich.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. sigmaaldrich.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This activation of Nrf2-mediated gene expression is a central component of the cytoprotective effects attributed to isothiocyanates.

| Pathway Component | Role in Pathway | Interaction with Isothiocyanates | Consequence of Interaction |

| Keap1 | Cytoplasmic repressor of Nrf2 | Covalent modification of cysteine residues by ITC | Conformational change, release of Nrf2 |

| Nrf2 | Transcription factor | Stabilization and nuclear accumulation | Translocation to the nucleus |

| ARE | DNA sequence in gene promoters | Binding by activated Nrf2 | Upregulation of antioxidant and phase II enzymes |

This table illustrates the general mechanism of Nrf2 activation by isothiocyanates as determined in pre-clinical research.

Influence on Redox Homeostasis and Oxidative Stress Responses

There is no available scientific literature or research data detailing the influence of this compound on redox homeostasis or oxidative stress responses. Mechanistic studies to determine if this compound can modulate key regulatory pathways, such as the Keap1-Nrf2 antioxidant response element pathway, have not been published. Consequently, its potential to act as an inducer of cytoprotective enzymes or to directly scavenge reactive oxygen species remains uninvestigated.

Interactive Data Table: Research Findings on Redox Homeostasis

No published data is available for this compound.

Modulation of Inflammatory Processes

Scientific studies concerning the modulation of inflammatory processes by this compound have not been documented. There is no information regarding its potential effects on key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Research into its ability to suppress the production of pro-inflammatory cytokines, chemokines, or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) has not been reported in the peer-reviewed literature.

Interactive Data Table: Research Findings on Inflammatory Process Modulation

No published data is available for this compound.

Antimicrobial Properties (mechanistic investigations)

There are no published mechanistic investigations into the antimicrobial properties of this compound. The scientific literature lacks any studies that have assessed its efficacy against various microbial species or elucidated its mechanism of action. Therefore, information regarding its potential to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital microbial processes is not available.

Interactive Data Table: Research Findings on Antimicrobial Properties

No published data is available for this compound.

Derivatives and Analogues of 1 Chloro 4 1 Isothiocyanatoethyl Benzene

Systematic Modification of the Benzene (B151609) Ring Substituents

Altering the type, number, and position of substituents on the benzene ring can significantly influence the electronic environment and steric properties of the molecule.

The chlorine atom on the parent compound can be substituted with other halogens, or additional halogen atoms can be introduced to the benzene ring. These changes can affect the compound's lipophilicity and electronic character. For instance, analogues such as 2,4-Dichlorobenzyl isothiocyanate and 3,4-Dichlorobenzyl isothiocyanate have been synthesized. synquestlabs.com The position of the halogen is also a critical factor, with related compounds like 3-Chlorobenzyl isothiocyanate offering a different substitution pattern for comparative studies. synquestlabs.com

Table 1: Examples of Halogenated Analogues

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| 1-Chloro-4-(isothiocyanatomethyl)benzene | 3694-45-9 | C8H6ClNS | Isomer with isothiocyanate on a methyl group. synquestlabs.com |

| (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate | 737000-80-5 | C9H8ClNS | Enantiomer of the parent compound's family. synquestlabs.com |

| (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate | 737000-81-6 | C9H8ClNS | Enantiomer of the parent compound's family. synquestlabs.com |

| 2,4-Dichlorobenzyl isothiocyanate | 18967-41-4 | C8H5Cl2NS | Di-substituted halogen analogue. synquestlabs.com |

| 3,4-Dichlorobenzyl isothiocyanate | 18967-42-5 | C8H5Cl2NS | Di-substituted halogen analogue. synquestlabs.com |

The introduction of alkyl or alkoxy groups to the benzene ring serves as another method for structural modification. These groups primarily function as electron-donating groups, altering the electron density of the aromatic ring. An example of an alkoxy-substituted analogue is 4-Methoxyphenyl isothiocyanate. researchgate.net The systematic variation of the length and branching of these alkyl and alkoxy chains allows for the fine-tuning of the molecule's steric bulk and lipophilicity.